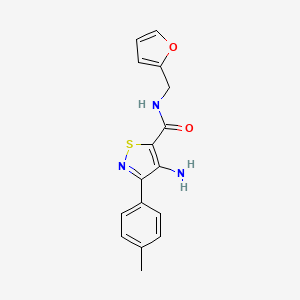

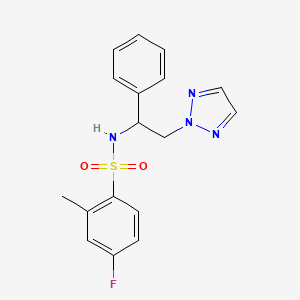

![molecular formula C22H22N4O2S B3019462 7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1203037-43-7](/img/structure/B3019462.png)

7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a novel chemical entity that appears to be related to a class of compounds with potential biological activities. The presence of multiple heterocyclic rings such as furan, thiazolo, and pyridazinone suggests a complex molecular structure that could interact with various biological targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one derivatives starts from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. These compounds undergo a series of reactions including regiospecific conversion to acids, oxidation, cyclization, and Curtius rearrangement to yield a fused pyridazinone skeleton . Similarly, piperidine ring-modified analogues of methyl phenyl (piperidin-2-yl) acetate have been synthesized through alkylation and reductive amination, followed by reduction and methylation to produce alcohol and methyl ether derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic techniques such as MS, 1H NMR, 13C NMR, and CHN elemental analysis . These techniques would be essential in confirming the structure of this compound, ensuring that the desired compound has been synthesized correctly.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of synthesizing anticancer agents. For example, thiazolopyrimidine derivatives have been synthesized by reacting a core thiazolopyrimidine compound with various substituted aldehydes . The reactivity of the furan and thiazolo rings, as well as the piperidine moiety, would be important in understanding the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems is likely to affect its solubility, stability, and reactivity. The compound's potential as a biological agent, as suggested by related studies on thiazolopyrimidine derivatives showing significant anticancer activity , would also be determined by these properties. Understanding the interplay between the compound's structure and its properties is crucial for its application in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis

- Arylmethylidenefuranones like 7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one exhibit diverse reactivity with C-, N-, N,N-, and N,O-nucleophiles, forming a wide range of compounds like amides, pyridazinones, and others under various conditions (Kamneva, Anis’kova, & Egorova, 2018).

Drug Design and Biological Activity

- Furan and thiophene derivatives, as seen in the structure of this compound, are vital in drug design, especially in medicinal chemistry involving purine and pyrimidine nucleobases and nucleosides. They play a significant role in the structural units of bioactive molecules, influencing activities such as antiviral, antitumor, and others (Ostrowski, 2022).

Enzyme Inhibition

- Compounds structurally similar to this compound have been studied for their potential in inhibiting Cytochrome P450 isoforms in human liver microsomes, indicating a possible application in understanding drug-drug interactions and enzymatic pathways (Khojasteh et al., 2011).

Eigenschaften

IUPAC Name |

7-(furan-2-yl)-5-[(2-methylphenyl)methyl]-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-15-8-3-4-9-16(15)14-26-21(27)19-20(18(24-26)17-10-7-13-28-17)29-22(23-19)25-11-5-2-6-12-25/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOCUZGMUHJCKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

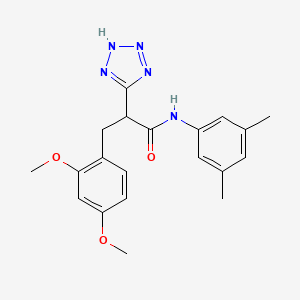

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)

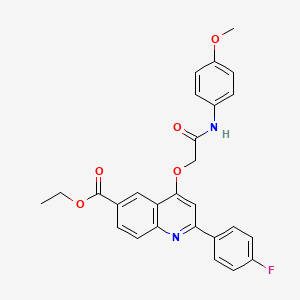

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3019384.png)

![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)

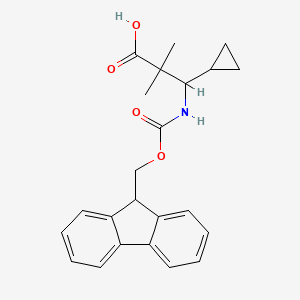

![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B3019388.png)

![2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide](/img/structure/B3019394.png)

![Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B3019395.png)